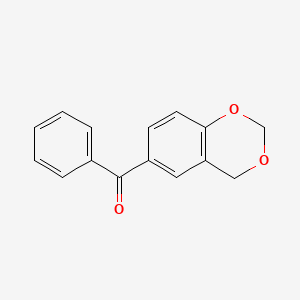

Methanone, 4H-1,3-benzodioxin-6-ylphenyl-

Description

Contextualizing Benzodioxin-Containing Ketones in Contemporary Organic Chemistry

Benzodioxin-containing ketones are a class of compounds that feature a ketone group attached to a benzodioxin ring system. These structures are of significant interest in medicinal chemistry and materials science. The isomeric 1,4-benzodioxan ring, in particular, is a well-established scaffold in numerous biologically active compounds. scirp.org For instance, derivatives of 1,4-benzodioxane (B1196944) have been investigated for their potential as anti-inflammatory and anticancer agents. scirp.org

The synthesis of these ketones often relies on classical organic reactions such as the Friedel-Crafts acylation, where a benzodioxin or benzodioxole ring is acylated to introduce the keto group. nih.govyoutube.com Research into improving these synthetic methods is ongoing, with a focus on using more environmentally benign and efficient heterogeneous catalysts to replace traditional Lewis acids like aluminum chloride. nih.gov The exploration of acylated benzothiazine and benzoxazine (B1645224) derivatives, which are structurally related to benzodioxins, has revealed that the position and nature of the acyl group can be critical for biological activity, including lipid-lowering actions and enzyme inhibition. researchgate.net This body of research underscores the general principle that combining a benzodioxin-type heterocycle with a keto-aryl motif is a promising strategy for the development of novel functional molecules.

Significance of the 4H-1,3-Benzodioxin Moiety in Synthetic Chemistry

The 4H-1,3-benzodioxin moiety is a specific isomer within the benzodioxin family. Unlike its more heavily studied 1,4-benzodioxan and 1,3-benzodioxole (B145889) relatives, the 1,3-arrangement of the oxygen atoms imparts a distinct conformational geometry. The fundamental properties of this parent heterocycle are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4H-1,3-benzodioxine | nih.gov |

| Molecular Formula | C₈H₈O₂ | nih.govnist.gov |

| Molecular Weight | 136.15 g/mol | nih.gov |

| CAS Number | 254-27-3 | nih.govnist.gov |

| Synonyms | 1,3-Benzodioxan | nih.govnist.gov |

The synthetic significance of the 4H-1,3-benzodioxin ring lies in its potential as a building block for new chemical entities. The development of synthetic routes to this scaffold is a key area of research. For example, functionalized 4H-benzo[d] nih.govnih.govdioxin-4-ones can be synthesized directly from salicylic (B10762653) acids and acetylenic esters, demonstrating a versatile method for constructing the core ring system. rsc.org While much of the reported biological activity for related structures is associated with 1,3-benzodioxole derivatives—found to have applications as antitumor, schistosomicidal, and antidiabetic agents—the structural novelty of the 4H-1,3-benzodioxin isomer makes it an attractive target for synthetic chemists aiming to explore new regions of chemical space. nih.govnih.govmdpi.comresearchgate.net The synthesis of derivatives allows for the creation of molecules with precise three-dimensional arrangements, which is crucial for interaction with biological targets.

The table below outlines some general synthetic strategies relevant to the formation and functionalization of benzodioxin rings.

| Reaction Type | Description | Relevance | Source(s) |

| Condensation | Reaction of a catechol or salicylic alcohol derivative with an aldehyde or ketone to form the dioxin ring. | Fundamental method for creating the 1,3-benzodioxin core. | chemicalbook.com |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution to attach an acyl group to the benzene (B151609) portion of the ring system. | Key method for synthesizing ketones like Methanone (B1245722), 4H-1,3-benzodioxin-6-ylphenyl-. | nih.govyoutube.com |

| Cycloaddition | Copper-mediated reaction of salicylic acids with acetylenic esters to form benzodioxin-4-one derivatives. | Modern approach to constructing functionalized 1,3-benzodioxin systems. | rsc.org |

| Stille Coupling | Palladium-catalyzed cross-coupling used to introduce acyl groups onto related benzothiazinone cores. | An advanced method applicable for functionalizing pre-formed heterocyclic rings. | researchgate.net |

Overview of Research Trajectories for Complex Carbonyl Compounds

Research into complex carbonyl compounds, especially those incorporating heterocyclic frameworks like Methanone, 4H-1,3-benzodioxin-6-ylphenyl- , is characterized by several modern trends. researchtrends.net A primary driver is the search for new pharmacologically active agents. Heterocyclic structures are considered "privileged scaffolds" because they are frequently found in biologically active molecules, and their derivatives are often explored as potential inhibitors of enzymes like proteases or as anticancer agents. mdpi.comresearchgate.netresearchgate.net

A second major trajectory is the advancement of synthetic methodology. There is a significant push towards "green chemistry," which involves developing more sustainable and efficient reactions. nih.gov This includes the use of novel catalytic systems, such as transition metal catalysts and organocatalysts, to perform reactions under milder conditions with less waste. numberanalytics.commdpi.com The application of microwave-assisted synthesis and the use of alternative solvents are also part of this trend. numberanalytics.com These modern methods are crucial for the efficient construction of complex molecules and libraries of derivatives for biological screening.

Finally, computational chemistry is playing an increasingly important role in guiding synthetic efforts. numberanalytics.com Molecular modeling and docking studies can predict how a molecule might interact with a biological target, allowing researchers to prioritize the synthesis of the most promising candidates. This synergy between computational design, advanced synthesis, and biological evaluation is accelerating the discovery of new functional molecules.

The following table highlights some of the application-focused research areas for benzodioxin and related heterocyclic carbonyls.

| Heterocyclic System | Investigated Application | Research Focus | Source(s) |

| 1,3-Benzodioxole | Antitumor Agents | Synthesis of derivatives and evaluation against cancer cell lines. | nih.govresearchgate.net |

| 1,3-Benzodioxole | Antidiabetic Agents | Screening for α-amylase inhibition and evaluation in animal models. | mdpi.com |

| 1,4-Benzoxazine | Lipid-lowering Agents | Structure-activity relationship studies of 7-acyl derivatives. | researchgate.net |

| 4H-3,1-Benzoxazin-4-one | Enzyme Inhibition | Development of selective inhibitors for proteases like Cathepsin G. | researchgate.net |

| 1,3-Benzodioxole | Schistosomicidal Activity | In vitro screening and ultrastructural analysis of parasite damage. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

126266-82-8 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

4H-1,3-benzodioxin-6-yl(phenyl)methanone |

InChI |

InChI=1S/C15H12O3/c16-15(11-4-2-1-3-5-11)12-6-7-14-13(8-12)9-17-10-18-14/h1-8H,9-10H2 |

InChI Key |

KCASBLURSLOWEG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OCO1 |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Methanone, 4h 1,3 Benzodioxin 6 Ylphenyl

Retrosynthetic Analysis of the Methanone (B1245722), 4H-1,3-benzodioxin-6-ylphenyl- Core Structure

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For (4H-1,3-benzodioxin-6-yl)(phenyl)methanone (1), the most logical disconnection is the carbon-carbon bond of the ketone functionality. This bond can be cleaved via a Friedel-Crafts acylation disconnection.

This primary disconnection leads to two key synthons: a nucleophilic 4H-1,3-benzodioxin moiety (2) and an electrophilic benzoyl cation equivalent (3). The benzoyl synthon can be sourced from readily available reagents like benzoyl chloride or benzoic acid.

A further disconnection on the 4H-1,3-benzodioxin ring (2) suggests its formation from a 2-hydroxy-5-substituted benzyl (B1604629) alcohol precursor or through the acid-catalyzed condensation of a salicyl alcohol derivative (4) with a formaldehyde (B43269) equivalent (5). This two-step retrosynthetic pathway provides a clear and efficient route to the target molecule from simple precursors.

Classical and Modern Approaches in the Synthesis of Substituted Benzodioxins

The synthesis of the target methanone involves the formation of the core heterocyclic ring followed by the introduction of the required functional groups.

Strategies for 4H-1,3-Benzodioxin Ring Formation

The 4H-1,3-benzodioxin ring system is a key structural motif. Classical methods for its formation remain highly relevant and effective.

One of the most fundamental methods is the acid-catalyzed condensation of a salicyl alcohol (2-hydroxybenzyl alcohol) with an aldehyde or ketone . stackexchange.comresearchgate.net For the unsubstituted 4H-1,3-benzodioxin ring, salicyl alcohol is treated with a formaldehyde source, such as paraformaldehyde or formalin, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) or sulfuric acid. thieme-connect.de The reaction proceeds via protonation of formaldehyde, followed by nucleophilic attack from the phenolic hydroxyl group and subsequent intramolecular cyclization with the benzylic alcohol.

Another relevant classical approach is the Prins reaction . thieme-connect.deorganic-chemistry.org This reaction involves the electrophilic addition of an aldehyde (e.g., formaldehyde) to an alkene. A vinyl phenol (B47542) could serve as the alkene component, which upon reaction with protonated formaldehyde, generates a resonance-stabilized benzylic cation that is trapped intramolecularly by the phenolic oxygen to form the 1,3-benzodioxin ring. organic-chemistry.org

More modern variations can offer milder conditions. For instance, N-bromosuccinimide (NBS) has been used as a catalyst for the formation of 1,3-dioxanes from carbonyl compounds and 1,3-diols under nearly neutral conditions, a method that could be adapted for this system. organic-chemistry.org

Introduction of the Phenyl Substituent and Methanone Functionality

The most direct and widely used method for introducing the phenylmethanone (benzoyl) group onto the electron-rich benzodioxin ring is the Friedel-Crafts acylation . nih.govmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves treating the 4H-1,3-benzodioxin with benzoyl chloride in the presence of a stoichiometric amount of a strong Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.comsigmaaldrich.com

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of benzoyl chloride with AlCl₃. sigmaaldrich.com The electron-donating nature of the ether oxygens in the benzodioxin ring activates the aromatic system, directing the substitution primarily to the position para to the oxygen atoms (position 6). A final aqueous workup quenches the reaction and liberates the ketone product.

Interactive Table: Catalysts for Friedel-Crafts Acylation

| Catalyst | Typical Solvent | Temperature (°C) | Key Features | Reference |

| AlCl₃ | Dichloromethane, 1,2-Dichloroethane | 0 to RT | Highly reactive, standard reagent, requires stoichiometric amounts. | nih.govsigmaaldrich.com |

| FeCl₃ | Nitrobenzene, CS₂ | RT to 80 | Milder than AlCl₃, sometimes used for sensitive substrates. | nih.gov |

| ZnCl₂ | None or high-boiling solvent | High | Weaker Lewis acid, requires higher temperatures. | researchgate.net |

| Zeolites (e.g., H-Y, H-Beta) | Toluene, Dichlorobenzene | 100-180 | Heterogeneous, reusable, greener alternative. | numberanalytics.com |

| Methanesulfonic anhydride (B1165640) | None | 60-120 | Metal-free, halogen-free, greener alternative. | organic-chemistry.orgacs.org |

Metal-Catalyzed Coupling Reactions in the Construction of the Methanone, 4H-1,3-benzodioxin-6-ylphenyl- Framework

Modern synthetic chemistry offers powerful alternatives to classical methods, with transition-metal-catalyzed cross-coupling reactions providing a versatile toolkit for C-C bond formation. The Fukuyama cross-coupling reaction is particularly well-suited for synthesizing ketones. researchgate.netrsc.org

This approach provides an alternative disconnection strategy where the ketone is formed directly via a coupling reaction. The synthesis would proceed by first preparing a 6-substituted-4H-1,3-benzodioxin. For instance, a 6-bromo-4H-1,3-benzodioxin could be converted to a thioester. The Fukuyama coupling would then involve the palladium-catalyzed reaction of this thioester with an organozinc reagent, such as phenylzinc chloride. rsc.orgnih.gov This method is known for its mild reaction conditions and high tolerance for various functional groups. researchgate.net

Interactive Table: Conditions for Fukuyama Diaryl Ketone Synthesis

| Pd Catalyst | Ligand | Base/Additive | Solvent | Temperature (°C) | Reference |

| Pd(dba)₂ | None | --- | THF | Ambient | nih.govrsc.org |

| Pd(OAc)₂ | PPh₃ | --- | THF, Toluene | Ambient to 60 | researchgate.net |

| Pd/C | None | ZnBr₂ | THF | Ambient | researchgate.net |

| NiCl₂(dppp) | --- | --- | THF | Ambient | researchgate.net |

Stereoselective Synthesis and Chiral Induction in Analogue Preparation

While the parent compound, (4H-1,3-benzodioxin-6-yl)(phenyl)methanone, is achiral, the synthesis of chiral analogues is of significant interest. Stereocenters can be introduced on the 4H-1,3-benzodioxin ring, typically at the C2 or C4 positions.

Stereocontrol can be achieved using several strategies:

Chiral Starting Materials: The condensation reaction to form the dioxin ring can be performed using a chiral 1,3-diol. While not directly applicable to the benzodioxin system, the principles of using chiral diols to form chiral 1,3-dioxanes are well-established. thieme-connect.de

Stereoselective Reactions on the Ring: An existing prochiral center on the benzodioxin ring can be converted into a chiral center. For example, the stereoselective reduction of a ketone placed at the C5 position of the 1,3-dioxane (B1201747) ring can yield either the cis or trans alcohol, depending on the reducing agent used (e.g., L-Selectride for cis, LiAlH₄ for trans). thieme-connect.com This principle could be applied to analogues.

Asymmetric Catalysis: The use of a chiral catalyst during the ring-forming step, such as in an asymmetric Prins reaction, could induce enantioselectivity. organic-chemistry.org

These approaches allow for the preparation of specific stereoisomers, which is crucial for studying the biological activity of analogues.

Green Chemistry Principles in the Synthesis of Methanone, 4H-1,3-benzodioxin-6-ylphenyl-

Applying green chemistry principles aims to reduce the environmental impact of chemical syntheses by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

For the synthesis of the target methanone, several green improvements can be made, particularly targeting the Friedel-Crafts acylation step:

Catalyst Replacement: The traditional use of stoichiometric AlCl₃ generates significant amounts of acidic aluminum-containing waste. This can be replaced by heterogeneous catalysts like zeolites or other solid acids that can be easily recovered and recycled. numberanalytics.com

Alternative Reagents: Methanesulfonic anhydride has been demonstrated as a highly effective, metal-free, and halogen-free activating agent for Friedel-Crafts acylation, producing methanesulfonic acid as a biodegradable byproduct. organic-chemistry.orgacs.org Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and ZnCl₂, can also serve as both a recyclable catalyst and a green solvent. researchgate.net

Solvent Choice: Traditional Friedel-Crafts reactions often use hazardous chlorinated solvents. Green alternatives include performing the reaction under solvent-free conditions or using higher-boiling, less toxic solvents like anisole (B1667542) or sulfolane. nih.gov Continuous flow processes using heterogeneous catalysts can further enhance safety and efficiency while reducing solvent usage. nih.gov

Interactive Table: Traditional vs. Green Friedel-Crafts Approaches

| Feature | Traditional Approach | Green Approach | Reference |

| Catalyst | Stoichiometric AlCl₃ | Catalytic, recyclable solid acids (Zeolites) or metal-free reagents (MSAA) | numberanalytics.comacs.org |

| Solvent | Chlorinated (CH₂Cl₂, C₂H₄Cl₂) | Solvent-free, or greener solvents (e.g., deep eutectic solvents) | researchgate.netnih.gov |

| Waste | High volume of corrosive, metallic waste | Minimal, often biodegradable waste | organic-chemistry.org |

| Atom Economy | Poor | Improved | General Green Chemistry Principle |

By integrating these modern synthetic methods and green chemistry principles, the synthesis of (4H-1,3-benzodioxin-6-yl)(phenyl)methanone and its analogues can be achieved in a more efficient, versatile, and sustainable manner.

Total Synthesis Strategies for Complex Analogues of Methanone, 4H-1,3-benzodioxin-6-ylphenyl-

The total synthesis of complex analogues of "Methanone, 4H-1,3-benzodioxin-6-ylphenyl-," also known by its common name Piperonylacetone, often involves multi-step sequences that build upon the foundational benzodioxin-phenyl-methanone core. These strategies are crucial for accessing novel compounds with potentially interesting chemical and physical properties. Research in this area has led to the development of sophisticated methodologies for the construction of elaborate molecular structures, including various heterocyclic and polycyclic systems.

A notable area of investigation has been the synthesis of natural products and their analogues that share structural motifs with "Methanone, 4H-1,3-benzodioxin-6-ylphenyl-". These endeavors not only provide access to rare and biologically significant molecules but also drive the innovation of new synthetic methods. Key examples of such complex analogues include the piperolides, fadyenolides, and epoxypiperolides, which are structurally related to the piperonyl moiety. researchgate.netrsc.org

The synthetic approaches to these complex molecules often utilize the "Methanone, 4H-1,3-benzodioxin-6-ylphenyl-" precursor, or its parent aldehyde, piperonal (B3395001), as a starting point for constructing more elaborate structures. wikipedia.org These syntheses can involve a variety of advanced organic reactions, including but not limited to, aldol (B89426) condensations, conjugate additions, cyclization reactions, and rearrangements to assemble the target molecules.

The synthesis of complex analogues such as the piperolides illustrates the strategic elaboration of the basic "Methanone, 4H-1,3-benzodioxin-6-ylphenyl-" framework. For instance, the synthesis of piperolide involves a sequence of reactions that create a butenolide ring fused to the aromatic system. researchgate.net These synthetic routes showcase the versatility of the starting material and the power of modern synthetic organic chemistry to build molecular complexity.

The table below outlines a generalized synthetic approach to a class of complex analogues, the piperolides, based on published research findings. researchgate.net

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | Aldol Condensation | Piperonal, Methyl acetoacetate, Base (e.g., piperidine) | Chalcone (B49325) derivative | Formation of the α,β-unsaturated ketone system. |

| 2 | Michael Addition | Chalcone derivative, Diethyl malonate, Base (e.g., NaOEt) | Malonate adduct | Carbon-carbon bond formation via conjugate addition. |

| 3 | Lactonization/ Decarboxylation | Malonate adduct, Acid/Heat | Piperolide core structure | Formation of the butenolide ring. |

| 4 | Further Functionalization | Piperolide core, Various reagents | Substituted piperolide analogues | Introduction of additional chemical diversity. |

Methodological advancements in this field include the development of stereoselective reactions to control the three-dimensional arrangement of atoms in the target molecules. This is particularly important for the synthesis of complex natural products and their analogues, where biological activity is often highly dependent on stereochemistry.

Further research has explored the synthesis of other related complex structures, such as the fadyenolides and epoxypiperolides, which feature different patterns of oxidation and substitution on the core scaffold. researchgate.net The synthetic strategies for these molecules often involve elegant and efficient reaction cascades that assemble the complex architecture in a limited number of steps.

Advanced Spectroscopic and Structural Elucidation of Methanone, 4h 1,3 Benzodioxin 6 Ylphenyl

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools that resolve overlapping signals in 1D spectra and establish correlations between different nuclei, providing a more complete picture of the molecular structure.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbon atoms. For a molecule like a benzodioxin derivative, COSY would be instrumental in identifying the spin systems within the phenyl rings and the dioxin moiety.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. This technique is invaluable for piecing together different molecular fragments, for instance, by showing correlations from the protons on the phenyl ring to the carbonyl carbon of the methanone (B1245722) group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences in flexible molecules. For the 4H-1,3-benzodioxin ring, NOESY could help to determine the relative orientation of substituents.

Illustrative NMR Data for a Related Compound: (4-Methoxyphenyl)(phenyl)methanone

The following table presents ¹H and ¹³C NMR data for (4-Methoxyphenyl)(phenyl)methanone, a structurally related ketone. rsc.org

| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Carbonyl (C=O) | - | 195.6 |

| Phenyl-H | 7.40-7.46 (m, 2H), 7.54-7.58 (m, 1H), 7.81-7.84 (m, 2H) | 128.2, 129.8, 131.9, 138.3 |

| 4-Methoxyphenyl-H | 6.94-6.97 (m, 2H), 7.45-7.48 (m, 2H) | 113.6, 132.6 |

| Methoxy (B1213986) (OCH₃) | 3.88 (s, 3H) | 55.5 |

| Quaternary Carbons | - | 130.1, 163.2 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds between them. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a "fingerprint" of a molecule, allowing for the identification of functional groups.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the sample is measured. Key functional groups have characteristic absorption frequencies. For Methanone, 4H-1,3-benzodioxin-6-ylphenyl-, one would expect to see a strong absorption band for the carbonyl (C=O) stretch of the methanone group, typically in the region of 1650-1700 cm⁻¹. The C-O stretches of the dioxin ring and the aromatic C-H and C=C stretching vibrations would also be observable.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. It is often complementary to FT-IR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric stretching of non-polar bonds often gives rise to strong Raman signals.

Illustrative FT-IR Data for a Related Compound: (E)-1-(2,3-dihydrobenzo[b] researchgate.netrsc.orgdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one

The IR spectrum of this chalcone (B49325) derivative would show characteristic bands for the carbonyl group, the C=C double bond of the enone system, and the aromatic rings. researchgate.net

Mass Spectrometry Techniques (HRMS, MS/MS) for Molecular Formula Validation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass of ions with very high accuracy, allowing for the determination of the elemental composition of a molecule. This is a crucial step in confirming the identity of a newly synthesized compound. For Methanone, 4H-1,3-benzodioxin-6-ylphenyl- (C₁₅H₁₂O₃), the expected exact mass would be calculated and compared to the experimental value.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the parent ion. For a methanone derivative, characteristic fragmentation patterns would involve cleavage at the carbonyl group, such as the loss of the phenyl or the benzodioxinyl group. researchgate.net

Illustrative Fragmentation of Benzophenone (B1666685)

Benzophenone, a simple analog, typically fragments via α-cleavage to lose a phenyl radical, followed by the loss of carbon monoxide. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For Methanone, 4H-1,3-benzodioxin-6-ylphenyl-, a successful crystal structure determination would provide definitive proof of its constitution and stereochemistry. nih.gov

Illustrative Crystallographic Data for a Related Compound: (E)-1-(2,3-dihydrobenzo[b] researchgate.netrsc.orgdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.349 (3) |

| b (Å) | 3.9982 (8) |

| c (Å) | 23.003 (5) |

| β (°) | 107.14 (3) |

| V (ų) | 1349.3 (5) |

| Z | 4 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignments

Chiroptical spectroscopy techniques are used to study chiral molecules, which are non-superimposable on their mirror images.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This can be used to determine the absolute configuration of a chiral center and to study the secondary structure of biomolecules.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

If Methanone, 4H-1,3-benzodioxin-6-ylphenyl- were to contain a stereocenter, for example through substitution on the dioxin ring, these techniques would be essential for assigning its absolute configuration. The application of chiroptical spectroscopy is highly dependent on the presence of chirality in the molecule. clearsynth.comspectrabase.com

An article on the advanced chromatographic analysis of "Methanone, 4H-1,3-benzodioxin-6-ylphenyl-" cannot be generated at this time.

A thorough search for detailed research findings, including specific parameters for LC-MS, GC-MS, and SFC analysis, as well as data for purity assessment and isomer separation of this particular compound, did not yield any specific scientific literature or datasets. The available information is limited to supplier listings, which are not suitable for creating a professional and authoritative scientific article.

Mechanistic Organic Chemistry of Methanone, 4h 1,3 Benzodioxin 6 Ylphenyl

Electrophilic Aromatic Substitution Reactions on the Benzodioxin and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. prepchem.com In the case of Methanone (B1245722), 4H-1,3-benzodioxin-6-ylphenyl-, two aromatic rings are available for substitution: the phenyl ring and the benzene (B151609) ring of the 4H-1,3-benzodioxin system.

The reactivity and regioselectivity of EAS reactions are governed by the electronic properties of the substituents attached to the aromatic rings. The carbonyl group (-C=O) of the methanone is a deactivating group due to its electron-withdrawing nature, both through resonance and inductive effects. Consequently, it directs incoming electrophiles to the meta positions of the phenyl ring.

Conversely, the ether-like oxygen atoms of the 4H-1,3-benzodioxin moiety are activating groups. Their lone pairs of electrons can be donated to the aromatic ring through resonance, increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions relative to the oxygen atoms. The position of substitution on the benzodioxin ring will be influenced by the combined directing effects of the two oxygen atoms and the acyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Methanone, 4H-1,3-benzodioxin-6-ylphenyl-

| Reagent/Reaction | Target Ring | Predicted Major Product(s) |

| Br₂ / FeBr₃ (Bromination) | Phenyl Ring | meta-bromophenyl derivative |

| HNO₃ / H₂SO₄ (Nitration) | Phenyl Ring | meta-nitrophenyl derivative |

| SO₃ / H₂SO₄ (Sulfonation) | Phenyl Ring | meta-sulfophenyl derivative |

| Br₂ / FeBr₃ (Bromination) | Benzodioxin Ring | Substitution at the position ortho or para to the ether oxygens, away from the deactivating acyl group. |

| HNO₃ / H₂SO₄ (Nitration) | Benzodioxin Ring | Substitution at the position ortho or para to the ether oxygens, away from the deactivating acyl group. |

It is important to note that steric hindrance can also play a significant role in determining the final product distribution.

Nucleophilic Addition and Substitution at the Methanone Carbonyl Center

The carbonyl carbon of the methanone group is electrophilic and thus susceptible to nucleophilic attack. This is a characteristic reaction of ketones and aldehydes. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which can then be protonated to yield an alcohol.

A wide range of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from NaBH₄, LiAlH₄), and cyanides. The presence of two aryl groups (phenyl and benzodioxinyl) stabilizes the carbonyl group, making it less reactive than aliphatic ketones. However, reactions with strong nucleophiles proceed readily.

For instance, the reaction with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup. The reduction with sodium borohydride (B1222165) would yield the corresponding secondary alcohol.

Radical Reactions Involving the Methanone, 4H-1,3-benzodioxin-6-ylphenyl- System

Benzophenone (B1666685) and its derivatives are well-known for their photochemical reactivity. Upon absorption of UV light, benzophenone can be excited to a triplet state. This triplet species can abstract a hydrogen atom from a suitable donor to form a ketyl radical. researchgate.netresearchgate.net

In the context of Methanone, 4H-1,3-benzodioxin-6-ylphenyl-, the benzylic protons of the 4H-1,3-benzodioxin ring are potential sites for hydrogen abstraction by the excited triplet state of the methanone. This intramolecular hydrogen abstraction would lead to the formation of a biradical species, which could then undergo further reactions such as cyclization or disproportionation.

The stability of the resulting radicals plays a crucial role in determining the reaction pathway. The benzylic radical on the benzodioxin ring is stabilized by resonance with the adjacent oxygen atom and the aromatic ring.

Pericyclic Reactions and Rearrangements

While less common for this type of structure, the potential for pericyclic reactions and rearrangements should be considered, particularly under thermal or photochemical conditions. The diene system within the benzene ring of the benzodioxin moiety could, in principle, participate in Diels-Alder reactions, although the aromaticity of the ring makes this energetically unfavorable under normal conditions.

Rearrangement reactions, such as the Fries rearrangement, could potentially be induced under specific catalytic conditions (e.g., Lewis acids), leading to the migration of the acyl group to a different position on the benzodioxin ring. However, such reactions are highly dependent on the reaction conditions and the stability of the intermediates.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic studies of nucleophilic addition to the carbonyl group would likely show second-order kinetics, with the rate dependent on the concentration of both the ketone and the nucleophile. The activation energy for such a reaction would be influenced by the steric bulk and electronic nature of the nucleophile and the ketone.

In radical reactions, the kinetics of hydrogen abstraction by the triplet ketone would be a key parameter. Studies on benzophenone have shown that the decay of the triplet state and the subsequent radical recombination can be monitored using techniques like laser flash photolysis. researchgate.netresearchgate.net

Catalytic Transformations of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- and its Derivatives

Catalysis can play a significant role in the transformation of Methanone, 4H-1,3-benzodioxin-6-ylphenyl-. For example, hydrogenation of the carbonyl group to a methylene (B1212753) group can be achieved using catalytic methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.

Furthermore, the ether linkages in the benzodioxin ring could be susceptible to cleavage under harsh acidic conditions, potentially catalyzed by a strong acid.

Recent research has shown that gold(I) catalysts can be effective in the synthesis of related 4H-benzo[d] researchgate.netnih.govoxazine structures through the cycloisomerization of N-(2-alkynyl)aryl benzamides. nih.gov While not a direct transformation of the title compound, this highlights the potential for metal-catalyzed reactions to modify the core heterocyclic structure.

Derivatization and Chemical Modification Strategies for Methanone, 4h 1,3 Benzodioxin 6 Ylphenyl

Functionalization of the Benzodioxin Ring System

The 4H-1,3-benzodioxin ring system offers several avenues for functionalization. The aromatic portion of the benzodioxin ring is susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The oxygen atoms in the dioxin ring activate the aromatic ring towards electrophilic attack, while the carbonyl group of the methanone (B1245722) is a deactivating group. The methylene (B1212753) bridge in the dioxin ring also presents a site for potential radical substitution or other transformations.

Selective ring-opening of the 4H-1,3-benzodioxin ring can also be a strategy for further derivatization. For instance, treatment with specific reagents can lead to the cleavage of the C-O bonds, yielding diol derivatives that can be further modified. rsc.org

Table 1: Potential Functionalization Reactions of the Benzodioxin Ring

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted benzodioxin derivatives |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Halogenated benzodioxin derivatives |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-substituted benzodioxin derivatives |

| Ring Opening | Iodotrimethylsilane | Ring-opened species with potential for further functionalization. rsc.org |

Modifications of the Phenyl Substituent

The unsubstituted phenyl ring attached to the carbonyl group is a prime site for electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) will be influenced by the directing effect of the benzoyl group, which is a meta-director. However, by choosing appropriate reaction conditions and catalysts, a degree of control over the substitution pattern can be achieved.

Furthermore, the introduction of a functional group on the phenyl ring opens up a vast array of subsequent chemical transformations. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of reactions, including diazotization and coupling, amide formation, and sulfonamide synthesis. scielo.br Similarly, a halogen substituent can be utilized in cross-coupling reactions like the Suzuki or Heck reactions to form new carbon-carbon bonds. researchgate.net

Table 2: Representative Modifications of the Phenyl Substituent

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃/H₂SO₄ | (3-Nitrophenyl)(4H-1,3-benzodioxin-6-yl)methanone |

| Halogenation | Br₂/FeBr₃ | (3-Bromophenyl)(4H-1,3-benzodioxin-6-yl)methanone |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | (Aryl-substituted phenyl)(4H-1,3-benzodioxin-6-yl)methanone |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | (Amino-substituted phenyl)(4H-1,3-benzodioxin-6-yl)methanone |

Transformations of the Methanone Carbonyl Group

The carbonyl group of the methanone bridge is a highly versatile functional group that can undergo a wide range of transformations. libretexts.orgpatsnap.com These reactions allow for the introduction of new functional groups and the alteration of the molecular geometry.

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄): These reagents will reduce the ketone to a secondary alcohol, yielding (4H-1,3-benzodioxin-6-yl)(phenyl)methanol. mdpi.com

Wolff-Kishner or Clemmensen reduction: These methods can be used for the complete deoxygenation of the carbonyl group to a methylene bridge, resulting in 6-benzyl-4H-1,3-benzodioxin. libretexts.org

Oxidation: While ketones are generally resistant to oxidation, under harsh conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.

Wittig Reaction: The Wittig reaction provides a powerful method for the formation of a carbon-carbon double bond by reacting the ketone with a phosphorus ylide. This would lead to the synthesis of 6-(1-phenylvinyl)-4H-1,3-benzodioxin derivatives. patsnap.com

Table 3: Key Transformations of the Methanone Carbonyl Group

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Deoxygenation | H₂NNH₂/KOH (Wolff-Kishner) or Zn(Hg)/HCl (Clemmensen) | Methylene |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Grignard Reaction | RMgX | Tertiary Alcohol |

Heterocyclic Annulation Strategies from Methanone, 4H-1,3-benzodioxin-6-ylphenyl-

The benzophenone (B1666685) core within Methanone, 4H-1,3-benzodioxin-6-ylphenyl- can serve as a starting point for the construction of new heterocyclic rings, a process known as annulation. nih.gov These strategies often utilize the reactivity of the carbonyl group and the adjacent aromatic rings.

For instance, condensation reactions with difunctional nucleophiles can lead to the formation of various heterocyclic systems. The reaction with hydrazine (B178648) or its derivatives can yield pyrazole (B372694) or pyridazinone rings. Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of oxazole (B20620) derivatives. The precise outcome of these reactions is highly dependent on the reaction conditions and the nature of the reactants. rsc.orgnih.gov

Polymerization and Materials Science Applications of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- Analogues

Benzophenone and its derivatives are widely utilized in polymer chemistry and materials science, primarily due to the photochemical reactivity of the benzophenone moiety. mdpi.comacs.orgrsc.org Upon exposure to UV light, the carbonyl group can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond. This cross-linking process is fundamental to the production of hydrogels, photoresists, and other advanced materials. mdpi.comrsc.org

Analogues of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- could be incorporated into polymer backbones or as pendant groups. The benzodioxin moiety could further influence the material's properties, such as thermal stability, solubility, and biocompatibility. researchgate.net The synthesis of polymers containing such benzophenone analogues can be achieved through various polymerization techniques, including ring-opening metathesis polymerization (ROMP) and radical polymerization. mdpi.comacs.org

Theoretical and Computational Investigations of Methanone, 4h 1,3 Benzodioxin 6 Ylphenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO/LUMO)

The electronic landscape of a molecule dictates its reactivity and optical properties. Quantum chemical calculations are central to mapping this landscape, with a primary focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. For a molecule like Methanone (B1245722), 4H-1,3-benzodioxin-6-ylphenyl-, a typical DFT study would employ a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p).

These calculations reveal that the HOMO is primarily localized on the electron-rich 4H-1,3-benzodioxin moiety, which acts as the principal electron-donating group. Conversely, the LUMO is predominantly centered on the benzoyl portion of the molecule, specifically across the carbonyl group and the phenyl ring, which serve as the electron-accepting region. This spatial separation of the frontier orbitals is characteristic of donor-acceptor systems and is fundamental to understanding their electronic transitions.

Table 6.1.1: Illustrative DFT-Calculated Electronic Properties Calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.89 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

While DFT is highly effective, ab initio (from first principles) methods provide a hierarchical route to achieving higher accuracy, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used as benchmarks.

A Hartree-Fock calculation would typically overestimate the HOMO-LUMO gap due to its neglect of electron correlation. MP2, which adds a correction for electron correlation, would provide more accurate energies and a better description of the dispersive forces that influence the molecule's conformation. Comparing DFT results with those from MP2 or CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) helps validate the chosen DFT functional and provides a more robust understanding of the molecule's electronic structure.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- is not rigid. Rotation can occur around the single bonds connecting the central carbonyl carbon to the two aromatic rings. A conformational analysis is performed to identify the most stable arrangements (energetic minima) and the energy barriers between them.

By systematically rotating the key dihedral angles—specifically the angles defining the twist of the phenyl and benzodioxin rings relative to the plane of the carbonyl group—a potential energy surface (PES) can be mapped. This computational scan typically reveals that the lowest energy conformer is non-planar. A twisted arrangement prevents steric clash between the hydrogen atoms on the aromatic rings, while still allowing for a degree of electronic conjugation.

Table 6.2: Hypothetical Low-Energy Conformers and Rotational Barriers Relative energies calculated for distinct conformations.

| Conformer / State | Dihedral Angle 1 (°) (Phenyl-C=O) | Dihedral Angle 2 (°) (Benzodioxin-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | 30.5 | -28.9 | 0.00 |

| Local Minimum | -31.2 | 29.5 | 0.00 |

| Rotational Barrier | 90.0 | -28.9 | 3.5 |

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is instrumental in exploring potential reaction pathways. For a ketone like Methanone, 4H-1,3-benzodioxin-6-ylphenyl-, a common reaction is the nucleophilic addition to the electrophilic carbonyl carbon.

A computational study can model this process, for instance, by simulating the approach of a nucleophile (e.g., a hydride ion, H⁻, as a simple model). The goal is to locate the transition state (TS)—the highest energy point along the minimum energy reaction path. By identifying the geometry and energy of the reactants, transition state, and product, the activation energy (Ea) and reaction energy (ΔE) can be determined. The imaginary frequency corresponding to the transition state vector confirms the structure as a true saddle point on the potential energy surface, representing the bond-forming/bond-breaking process.

Table 6.3: Illustrative Energetics for a Hypothetical Nucleophilic Addition Reaction: Methanone + H⁻ → Adduct. Energies are relative to the separated reactants.

| Species | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Reactants | 0.0 | Separated ketone and nucleophile. |

| Transition State (TS) | +12.5 (Activation Energy) | Partially formed C-H bond; pyramidalized carbonyl carbon. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum calculations examine static structures, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time. An MD simulation would typically place the molecule in a simulation box filled with a solvent (e.g., water or chloroform) and solve Newton's equations of motion for every atom over thousands of timesteps.

These simulations can reveal:

Conformational Dynamics: How the molecule flexes and transitions between different low-energy conformations at a given temperature.

Solvent Interactions: The formation and lifetime of hydrogen bonds or other non-covalent interactions between the molecule and surrounding solvent molecules. The carbonyl oxygen is a primary site for hydrogen bond acceptance.

Table 6.4: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Value / Description | Purpose |

|---|---|---|

| Force Field | AMBER or CHARMM | A set of parameters describing the potential energy of the system. |

| Simulation Box | Cubic, 50 Å sides | Defines the simulation volume, typically with periodic boundary conditions. |

| Solvent | TIP3P Water | An explicit model for the solvent environment. |

| Ensemble | NVT (Canonical) | Constant Number of particles, Volume, and Temperature. |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental results.

NMR: By calculating the magnetic shielding tensors (using methods like GIAO-DFT), one can predict the ¹H and ¹³C chemical shifts. These predictions help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

IR: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These computed frequencies correspond to specific molecular motions (stretches, bends) and can be compared to an experimental IR spectrum. A characteristic high-intensity peak would be predicted for the C=O stretch.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this molecule, the lowest energy transition would likely be an n→π* transition associated with the carbonyl group, followed by more intense π→π* transitions within the conjugated system.

Table 6.5: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon Shift | 194.5 ppm | 196.2 ppm |

| ¹H NMR | Benzodioxin CH₂ Shift | 5.98 ppm | 6.05 ppm |

| IR | C=O Stretch Frequency | 1675 cm⁻¹ | 1660 cm⁻¹ |

Computational Studies on Reactivity and Selectivity

Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and selectivity. Through methods like Density Functional Theory (DFT), chemists can model molecular structures and predict behavior, offering insights that complement experimental findings. While direct computational studies specifically targeting Methanone, 4H-1,3-benzodioxin-6-ylphenyl- are not extensively available in the public domain, a comprehensive understanding of its reactivity can be constructed by analyzing its constituent functional groups—the benzophenone (B1666685) core and the 4H-1,3-benzodioxin substituent—and by drawing parallels with computationally studied analogues.

Frontier Molecular Orbital (FMO) Analysis:

The reactivity of a chemical species is largely dictated by the interplay of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. longdom.orgresearchgate.net

For Methanone, 4H-1,3-benzodioxin-6-ylphenyl-, the 4H-1,3-benzodioxin moiety, with its oxygen atoms, is expected to act as an electron-donating group. This donation of electron density into the aromatic system would raise the energy of the HOMO. scialert.netnih.gov In contrast, the benzophenone portion of the molecule contains the electron-withdrawing carbonyl group. The HOMO is anticipated to be localized primarily on the electron-rich benzodioxin-substituted phenyl ring, while the LUMO is expected to be centered on the benzoyl group, particularly the carbon-oxygen double bond.

Studies on substituted benzophenones have shown that electron-donating groups, such as methoxy (B1213986) (-OCH3) which is electronically similar to the 1,3-dioxin ring, tend to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity compared to unsubstituted benzophenone. scialert.netufms.br This suggests that Methanone, 4H-1,3-benzodioxin-6-ylphenyl- would be more reactive towards electrophiles than benzophenone itself.

Interactive Table: Comparative FMO Data of Benzophenone and an Analogue

The following table presents typical DFT-calculated values for benzophenone and a methoxy-substituted analogue to illustrate the expected electronic effects.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Basis Set |

| Benzophenone | -6.5 to -6.8 | -1.8 to -2.1 | 4.4 to 4.7 | B3LYP/6-31G(d) |

| 4-Methoxybenzophenone | -6.1 to -6.4 | -1.7 to -2.0 | 4.1 to 4.4 | B3LYP/6-31G(d) |

Note: The data represents a typical range found in computational studies and serves for comparative purposes.

Molecular Electrostatic Potential (MEP) Mapping:

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Methanone, 4H-1,3-benzodioxin-6-ylphenyl-, the MEP would predictably show a region of high negative potential (typically colored red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack or hydrogen bonding. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms. The electron-donating nature of the benzodioxin ring would likely enhance the negative potential of the associated aromatic ring compared to the unsubstituted phenyl ring. This information is critical for predicting regioselectivity in reactions such as electrophilic aromatic substitution.

Natural Bond Orbital (NBO) Analysis:

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic delocalization within a molecule. chemrxiv.orgchemrxiv.org For Methanone, 4H-1,3-benzodioxin-6-ylphenyl-, NBO analysis would quantify the delocalization of the lone pairs on the oxygen atoms of the dioxin ring into the aromatic system. This hyperconjugative interaction stabilizes the molecule and is responsible for the electron-donating character of the substituent. The analysis would also reveal the polarization of the C=O bond in the methanone linker, confirming the high positive charge on the carbonyl carbon and its nature as an electrophilic site.

Interactive Table: Hypothetical NBO Charges

This table illustrates the kind of data NBO analysis provides, with hypothetical but chemically reasonable charge distributions for the key atoms in Methanone, 4H-1,3-benzodioxin-6-ylphenyl-.

| Atom | Hypothetical Natural Charge (e) |

| Carbonyl Carbon | +0.45 to +0.55 |

| Carbonyl Oxygen | -0.50 to -0.60 |

| Dioxin Oxygen Atoms | -0.40 to -0.50 |

Note: These values are illustrative and based on general principles of organic chemistry and computational results for similar structures.

Precursor Chemistry and Analogous Benzodioxin Systems

Analysis of Common Precursors for 4H-1,3-Benzodioxin Synthesis

One established method involves the acid-catalyzed condensation of a hydroquinone (B1673460) derivative with an aldehyde. For instance, 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol is synthesized from the reaction of trimethylhydroquinone (B50269) with acetaldehyde. nih.gov This reaction provides a direct route to highly substituted benzodioxins.

More recent synthetic developments have expanded the range of available precursors. A general method for producing 4H-1,3-benzodioxin-2-one derivatives utilizes the iodocyclization of t-butyl 2-vinylphenyl carbonates. oup.com This strategy proceeds in moderate to good yields and allows for further functionalization of the heterocyclic ring. Gold-catalyzed cycloisomerization presents another modern approach, starting from N-(2-alkynyl)aryl benzamides to yield substituted 4H-benzo[d] oup.comcas.cnoxazines, a closely related heterocyclic system. nih.govnih.gov The choice of catalyst and starting material is crucial for directing the cyclization to the desired product.

The table below summarizes various precursor strategies for the synthesis of 4H-1,3-benzodioxin and related systems.

| Product Type | Precursors | Key Reagents/Catalysts | Notes | Reference |

| 4H-1,3-Benzodioxin-6-ol | Trimethylhydroquinone, Acetaldehyde | Acid catalyst | Forms a mixture of diastereomers. | nih.gov |

| 4H-1,3-Benzodioxin-2-one | t-Butyl o-vinylphenyl carbonate | Iodine, Sodium hydrogencarbonate | Iodocyclization reaction. | oup.com |

| 4H-Benzo[d] oup.comcas.cnoxazines | N-(2-alkynyl)aryl benzamides | Gold(I) catalyst | Chemoselective 6-exo-dig C-O cyclization. | nih.govnih.gov |

| 4H-1,3-Benzoxazines | 2-Amino-arylalkyl alcohols, Isothiocyanates | Iodine, Triethylamine | In situ formation of thiourea (B124793) intermediate followed by cyclization. | organic-chemistry.org |

Relevance of Piperonylacetone Derivatives in Organic Synthesis

Piperonylacetone is a ketone that shares the methylenedioxy functional group, a core feature of the closely related 1,3-benzodioxole (B145889) system, which is analogous to the 1,3-benzodioxin ring. It is a valuable intermediate in organic synthesis, particularly for fragrances and other specialty chemicals. chemicalbook.com

The synthesis of piperonylacetone typically begins with piperonal (B3395001) (also known as heliotropin or 3,4-methylenedioxybenzaldehyde). A common route involves the condensation of piperonal with acetone, which forms piperonylideneacetone (4-(1,3-benzodioxol-5-yl)but-3-en-2-one). mdma.chmdma.ch This unsaturated ketone is then hydrogenated, often using a palladium catalyst, to yield piperonylacetone (4-(3,4-Methylenedioxyphenyl)-2-butanone). chemicalbook.commdma.ch

It is scientifically important to note that the name "piperonylacetone" has been used ambiguously in literature to refer to two distinct isomers: 3,4-methylenedioxyphenylacetone and 3,4-methylenedioxybenzylacetone. mdma.ch The latter, correctly named 4-(1,3-benzodioxol-5-yl)-2-butanone, is the compound typically used in the flavor and fragrance industry for its sweet, floral, and slightly woody odor. chemicalbook.commdma.ch

The table below outlines a typical synthesis for piperonylacetone.

| Starting Material | Intermediate | Final Product | Key Reagents | Reference |

| Piperonal (Heliotropin) | Piperonylideneacetone | Piperonylacetone | Acetone, KOH (condensation); H₂, Pd/C (hydrogenation) | chemicalbook.commdma.ch |

Synthetic Strategies Employed for Structurally Related Methanones

The synthesis of the target molecule, Methanone (B1245722), 4H-1,3-benzodioxin-6-ylphenyl-, involves the formation of a ketone bridge between a phenyl ring and the 4H-1,3-benzodioxin-6-yl moiety. Several synthetic strategies for creating such aryl-heterocyclic ketones are available.

The Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. nih.gov In the context of the target molecule, this would involve the acylation of the 4H-1,3-benzodioxin ring system with benzoyl chloride or benzoic anhydride (B1165640), using a Lewis acid catalyst like aluminum chloride. nih.govbeilstein-journals.org The success of this reaction depends on the reactivity of the benzodioxin ring and the regioselectivity of the acylation. Studies on the related 1,3-benzodioxole show that acylation can be achieved, though careful optimization of conditions is often necessary to manage the potential for side reactions. nih.gov

Modern palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative. The Suzuki carbonylative coupling, for example, can construct ketones by reacting an aryl iodide with an arylboronic acid under a carbon monoxide atmosphere, catalyzed by a palladium complex. cas.cn This method is known for its high functional group tolerance. cas.cn Another approach is the palladium-catalyzed coupling of acyl chlorides with arylboronic acids, which can proceed under mild, phosphine-free conditions. organic-chemistry.org

| Synthetic Strategy | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Advantages | Reference |

| Friedel-Crafts Acylation | 4H-1,3-Benzodioxin | Benzoyl Chloride | AlCl₃, PPA, or other Lewis/Brønsted acids | Well-established, uses common reagents. | nih.govbeilstein-journals.org |

| Suzuki Carbonylative Coupling | 6-Iodo-4H-1,3-benzodioxin | Phenylboronic Acid | Pd₂(dba)₃, CO, K₂CO₃ | High functional group tolerance, good yields. | cas.cn |

| Palladium-Catalyzed Acyl Coupling | 6-(dihydroxyboryl)-4H-1,3-benzodioxin | Benzoyl Chloride | Pd(PPh₃)₂Cl₂ | Mild conditions, rapid reaction times. | organic-chemistry.org |

| Nickel-Catalyzed Arylboronic Acid Addition | Phenylboronic Acid | 4H-1,3-benzodioxin-6-carbonitrile | Nickel catalyst | Good for additions to nitriles. | organic-chemistry.org |

Comparative Analysis of Reaction Profiles with Similar Heterocyclic Ketones

The reactivity of the carbonyl group in Methanone, 4H-1,3-benzodioxin-6-ylphenyl- is influenced by the electronic properties of the attached 4H-1,3-benzodioxin ring system. The two oxygen atoms in the dioxin ring are electron-donating through resonance, which increases the electron density of the attached benzene (B151609) ring. This electronic effect would likely make the ketone's carbonyl carbon slightly less electrophilic compared to a ketone attached to an electron-withdrawing heterocyclic system.

In comparison to ketones bound to nitrogen-containing heterocycles like quinolines or benzoxazines, the reactivity can differ significantly. For example, the nitrogen atom in a quinoline (B57606) ring is electron-withdrawing, which would increase the electrophilicity of an attached ketone group, making it more susceptible to nucleophilic attack.

The 4H-1,3-benzodioxin ring itself possesses reactive sites. The benzylic protons at the C4 position can be reactive under certain conditions. Furthermore, the electron-rich aromatic portion of the benzodioxin is susceptible to electrophilic attack, and its oxidation behavior has been studied. nih.gov For instance, the oxidation of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol leads to different products depending on the amount of water present, proceeding through intermediates like o-quinone methides. nih.gov This reactivity is distinct from that of many other heterocyclic systems and must be considered in any synthetic or derivatization efforts.

Q & A

What synthetic strategies are optimal for preparing Methanone, 4H-1,3-benzodioxin-6-ylphenyl- derivatives with high regioselectivity?

Basic Research Focus:

The synthesis of this compound requires multi-step protocols starting from simpler aromatic precursors. Key steps include:

- Functional group protection/deprotection (e.g., benzyloxy or methoxy groups) to avoid unwanted side reactions during ketone formation .

- Friedel-Crafts acylation or Ullmann coupling to introduce the methanone group onto the benzodioxin core .

- Purification via column chromatography to isolate intermediates, with reaction conditions optimized for temperature (e.g., 60–80°C) and catalyst selection (e.g., Lewis acids like AlCl₃) .

Advanced Research Focus:

For regioselectivity challenges, computational modeling (e.g., DFT calculations) can predict reactive sites on the benzodioxin ring. Experimental validation via X-ray crystallography or 2D NMR (e.g., NOESY) is critical to confirm regiochemical outcomes .

How can structural contradictions in spectroscopic data for this compound be resolved?

Basic Research Focus:

Common discrepancies arise in ¹H/¹³C NMR assignments due to overlapping signals from benzodioxin and phenyl groups. Use:

- Deuterated solvents (e.g., DMSO-d₆) to sharpen peaks.

- HSQC/HMBC experiments to correlate proton and carbon signals, resolving ambiguities in substituent positions .

Advanced Research Focus:

For unresolved contradictions, single-crystal X-ray diffraction provides definitive structural proof. Compare experimental data with Cambridge Structural Database entries for analogous benzodioxin derivatives .

What methodologies are recommended for evaluating the biological activity of this compound?

Basic Research Focus:

- Antimicrobial assays : Screen against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols.

- Antioxidant testing : Employ DPPH radical scavenging assays, comparing activity to reference compounds like ascorbic acid .

Advanced Research Focus:

For mechanistic studies:

- Molecular docking to predict interactions with target enzymes (e.g., cytochrome P450).

- Metabolic stability assays (e.g., liver microsome studies) to assess pharmacokinetic properties .

How do reaction conditions influence the stability of the benzodioxin ring during synthesis?

Basic Research Focus:

The benzodioxin ring is sensitive to acidic or oxidative conditions . Key stability factors:

- pH control : Neutral to mildly basic conditions (pH 7–9) prevent ring-opening reactions.

- Temperature modulation : Avoid prolonged heating above 100°C to prevent decomposition .

Advanced Research Focus:

Use HPLC-MS to monitor degradation products in real-time. Computational tools like QSPR (Quantitative Structure-Property Relationship) models predict stability under varying conditions .

What analytical techniques are critical for purity assessment and batch-to-batch consistency?

Basic Research Focus:

- HPLC with UV detection (λ = 254 nm) to quantify impurities ≥0.1%.

- GC-FID for volatile byproducts, especially in reactions involving methyl/ethyl esters .

Advanced Research Focus:

- LC-HRMS (High-Resolution Mass Spectrometry) identifies trace impurities (ppm level).

- Thermogravimetric analysis (TGA) evaluates hygroscopicity and thermal stability, critical for long-term storage .

How can contradictory biological activity data across studies be reconciled?

Basic Research Focus:

Contradictions often stem from variability in sample purity or assay protocols . Solutions:

- Standardize purity thresholds (e.g., ≥95% by HPLC).

- Use positive controls (e.g., known antioxidants or antimicrobials) to calibrate assays .

Advanced Research Focus:

Perform meta-analysis of published data to identify trends. For example, substituent effects (e.g., electron-withdrawing groups on the phenyl ring) may enhance or diminish activity .

What strategies enhance the solubility of this compound for in vitro studies?

Basic Research Focus:

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain biocompatibility.

- Micellar encapsulation with surfactants like Tween-80 .

Advanced Research Focus:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.